molecular formula C10H19Cl3Ge B12608712 Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane CAS No. 651032-57-4

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane

Cat. No.: B12608712
CAS No.: 651032-57-4
M. Wt: 318.2 g/mol
InChI Key: OMQAGBOORATYRZ-KXUCPTDWSA-N
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Description

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane is an organogermane compound featuring a chiral cyclohexyl backbone derived from L-menthol. The stereochemistry of the cyclohexyl group ((1R,2S,5R)-configuration) imparts distinct spatial and electronic properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions . Its trichlorogermane (-GeCl₃) functional group enhances reactivity, enabling applications in catalysis and organometallic synthesis.

Properties

CAS No.

651032-57-4

Molecular Formula

C10H19Cl3Ge

Molecular Weight

318.2 g/mol

IUPAC Name

trichloro-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]germane

InChI

InChI=1S/C10H19Cl3Ge/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

OMQAGBOORATYRZ-KXUCPTDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[Ge](Cl)(Cl)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)[Ge](Cl)(Cl)Cl)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane typically involves the reaction of germanium tetrachloride with the corresponding cyclohexyl derivative. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of germanium tetrachloride. The general reaction scheme is as follows:

GeCl4+(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexylThis compound+HCl\text{GeCl}_4 + \text{(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl} \rightarrow \text{this compound} + \text{HCl} GeCl4​+(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity germanium tetrachloride and the corresponding cyclohexyl derivative is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form germane derivatives with fewer chlorine atoms.

    Oxidation Reactions: The germanium center can be oxidized to higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl lithium or Grignard reagents. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

    Substitution Reactions: The major products are organogermanium compounds with different substituents replacing the chlorine atoms.

    Reduction Reactions: The products are partially or fully reduced germane derivatives.

    Oxidation Reactions: The products are germanium compounds in higher oxidation states, such as germanium dioxide.

Scientific Research Applications

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane has several scientific research applications:

    Materials Science: It is used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a reagent for introducing germanium into organic molecules, which can alter their reactivity and properties.

    Biological Studies: Organogermanium compounds are studied for their potential biological activities, including anti-cancer and immunomodulatory effects.

    Industrial Applications: It is used in the production of semiconductors and other electronic components due to the unique properties of germanium.

Mechanism of Action

The mechanism of action of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane depends on the specific application:

    In Organic Synthesis: The compound acts as a source of germanium, which can participate in various chemical reactions, altering the reactivity and properties of the target molecules.

    In Biological Systems: The exact mechanism is not fully understood, but it is believed that the germanium center can interact with biological molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Organogermanes
  • Example: 1-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-methylbenzene Functional Group: Triethyl(p-tolyl)germane coupled with L-menthol-derived cyclohexanol. Key Differences: Unlike the trichlorogermane derivative, this compound retains an ether linkage and a triethylgermane group. It is used in cross-coupling reactions but lacks the high electrophilicity of -GeCl₃. Synthesis: Achieved via coupling of triethyl(p-tolyl)germane with (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanol (75% yield) .
b) Ester Derivatives
  • Example: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride Functional Group: Ester (phenibut-L-menthol conjugate). Key Differences: The ester group confers anticonvulsant activity (78% yield via Steglich esterification) , contrasting with the trichlorogermane’s synthetic utility. Hydrolytic stability is moderate compared to the moisture-sensitive GeCl₃ group.
c) Sulfonyl Chlorides
  • Example: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride Functional Group: Sulfonyl chloride (-SO₂Cl). Key Differences: Highly reactive toward nucleophiles (e.g., amines, alcohols), serving as intermediates in sulfonamide synthesis. The trichlorogermane derivative’s reactivity is instead geared toward organometallic bond formation.

Stereochemical Influence

The (1R,2S,5R)-configuration of the cyclohexyl group is conserved across derivatives, ensuring consistent spatial effects:

  • Cross-Coupling Efficiency: In organogermanes, stereochemistry directs regioselectivity during reactions .
  • Biological Activity : Ester derivatives (e.g., menthyl anthranilate) rely on stereochemistry for UV absorption efficiency in sunscreens .

Reactivity and Stability Profiles

Property Trichlorogermane Ester Derivatives Sulfonyl Chloride
Moisture Sensitivity High (requires inert conditions) Moderate (hydrolyzable) High (reacts with H₂O)
Thermal Stability Moderate High Low (decomposes on heating)
Reactivity Electrophilic Ge center Nucleophilic acyl substitution Electrophilic sulfonation

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